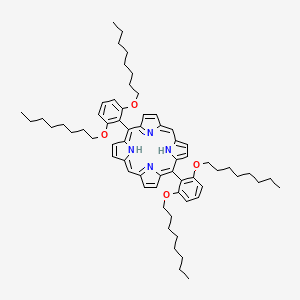

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin

Vue d'ensemble

Description

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a compound used as a sensitizer in dye-sensitized solar cells (DSSCs). This compound is a derivative of porphyrin, a macrocyclic molecule that plays a crucial role in various biological processes, such as oxygen transport and photosynthesis. The YD 2-O-C8 dye has been engineered to enhance the efficiency of DSSCs by improving light absorption and electron transfer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of YD 2-O-C8 dye involves several steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation. The resulting porphyrin is then functionalized with various substituents to improve its light absorption and electron transfer properties.

Industrial Production Methods: Industrial production of YD 2-O-C8 dye follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Analyse Des Réactions Chimiques

Types of Reactions: YD 2-O-C8 dye undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the dye’s properties and improving its performance in DSSCs .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of YD 2-O-C8 dye include pyrrole, aldehydes, oxidizing agents, and coupling reagents. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .

Major Products: The major products formed from these reactions are functionalized porphyrin derivatives with enhanced light absorption and electron transfer properties. These derivatives are then used as sensitizers in DSSCs .

Mécanisme D'action

The mechanism of action of YD 2-O-C8 dye in DSSCs involves the absorption of light, which excites the dye molecules and generates electron-hole pairs. The excited electrons are then transferred to the conduction band of the semiconductor (typically titanium dioxide), while the holes are transferred to the electrolyte. This process generates a flow of electrons, resulting in the conversion of light energy into electrical energy .

Comparaison Avec Des Composés Similaires

List of Similar Compounds:

- SM315

- SM371

- GY50

Activité Biologique

Overview

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a synthetic porphyrin derivative known for its applications in dye-sensitized solar cells (DSSCs) and potential therapeutic uses in photodynamic therapy (PDT). This compound exhibits significant biological activity due to its ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for various biomedical applications.

- IUPAC Name : this compound

- Molecular Formula : C64H86N4O4

- Molecular Weight : 975.411 g/mol

- CAS Number : 1350927-85-3

The biological activity of this compound primarily involves its role as a photosensitizer. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can interact with molecular oxygen to produce singlet oxygen and other ROS, which can induce cellular damage in targeted tissues or pathogens.

Key Mechanisms:

- Light Absorption : The compound's extended π-conjugated system allows for efficient light absorption.

- Electron Transfer : The excited state facilitates electron transfer processes that generate ROS.

- Photodynamic Effects : ROS can lead to oxidative stress, apoptosis in cancer cells, and microbial inactivation.

Photodynamic Therapy (PDT)

This compound has been investigated for its potential in PDT for cancer treatment. Studies have shown that it effectively targets malignant cells while minimizing damage to surrounding healthy tissues.

- Case Study : In vitro studies demonstrated that this porphyrin derivative could induce apoptosis in various cancer cell lines when activated by specific wavelengths of light. The mechanism involved ROS-mediated pathways leading to cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties through its ability to generate ROS upon light activation. This characteristic has implications for treating infections caused by resistant bacteria.

- Research Findings : A study indicated that when exposed to light, this compound significantly reduced the viability of bacterial cultures, suggesting its potential as a photodynamic antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Applications |

|---|---|---|---|

| This compound | 975.411 g/mol | High (PDT & Antimicrobial) | Cancer therapy & Infection control |

| meso-Tetra(o-dichlorophenyl) porphine | 890.32 g/mol | Moderate (PDT) | Cancer therapy |

| 5,10,15,20-Tetrakis(4-hydroxyphenyl) porphine | 660.78 g/mol | Low (Limited studies) | Research |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic applications:

- Absorption : Rapid absorption upon administration.

- Distribution : High lipid solubility facilitates distribution in tissues.

- Metabolism and Excretion : Primarily metabolized by hepatic pathways; excretion via bile.

Toxicological assessments indicate that while the compound is effective at inducing cell death in target cells (e.g., cancer cells), it shows low toxicity towards normal cells when used at therapeutic doses.

Applications De Recherche Scientifique

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a porphyrin derivative used as a sensitizer in dye-sensitized solar cells (DSSCs). Porphyrins are macrocyclic molecules that play roles in oxygen transport and photosynthesis. The this compound, also known as YD 2-O-C8 dye, is engineered to improve the efficiency of DSSCs by improving light absorption and electron transfer properties.

Scientific Research Applications

The primary application of this compound is its use as a sensitizer in dye-sensitized solar cells (DSSCs).

Dye-Sensitized Solar Cells (DSSCs): DSSCs, first proposed in 1991 by Grätzel and O'Regan, use a light-absorbing dye to generate electricity .

Mechanism of Action in DSSCs

- Light Absorption: The porphyrin dye absorbs light, which excites electrons.

- Electron Transfer: The excited electrons are then transferred from the dye to a semiconductor material.

- Electricity Generation: This electron transfer leads to the production of an electric current. The performance of the dye in DSSCs depends on its electron injection ability, excited state lifetime, and the strength of the interaction between the dye and the titanium dioxide (TiO2) surface.

Factors Influencing Performance

Environmental factors such as light intensity and wavelength can influence the action of the porphyrin dye. These factors can affect the dye's absorption characteristics and electron transfer ability, which in turn influence the dye's action, efficacy, and stability in DSSCs.

Propriétés

IUPAC Name |

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N4O4/c1-5-9-13-17-21-25-43-69-57-31-29-32-58(70-44-26-22-18-14-10-6-2)63(57)61-53-39-35-49(65-53)47-51-37-41-55(67-51)62(56-42-38-52(68-56)48-50-36-40-54(61)66-50)64-59(71-45-27-23-19-15-11-7-3)33-30-34-60(64)72-46-28-24-20-16-12-8-4/h29-42,47-48,65,68H,5-28,43-46H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAWZJBJEUWKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.